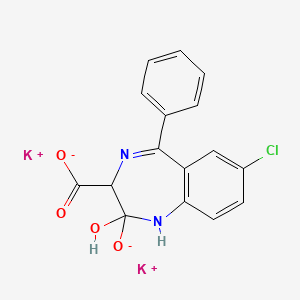
Clorazepic Acid Dipotasium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clorazepate dipotassium is a benzodiazepine medication known for its anxiolytic, anticonvulsant, sedative, hypnotic, and skeletal muscle relaxant properties . It is a prodrug that is rapidly converted to its active metabolite, nordiazepam, which is responsible for most of its therapeutic effects . Clorazepate dipotassium is used in the treatment of anxiety disorders, insomnia, alcohol withdrawal, and epilepsy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clorazepate dipotassium can be synthesized starting from 2-amino-5-chlorobenzonitrile. This compound reacts with phenylmagnesium bromide to form 2-amino-5-chlorobenzophenone imine . The imine is then cyclized to form the benzodiazepine ring structure, followed by carboxylation to yield clorazepate .
Industrial Production Methods: In industrial settings, clorazepate dipotassium is produced by reacting clorazepate with potassium hydroxide to form the dipotassium salt . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Clorazepate dipotassium undergoes several types of chemical reactions, including:
Oxidation: Clorazepate can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert clorazepate to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often used for substitution reactions.
Major Products Formed:
Oxidation: Nordiazepam and other hydroxylated metabolites.
Reduction: Amino derivatives of clorazepate.
Substitution: Halogenated benzodiazepine derivatives.
Applications De Recherche Scientifique
Clorazepate dipotassium has a wide range of scientific research applications:
Mécanisme D'action
Clorazepate dipotassium exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane . The active metabolite, nordiazepam, plays a crucial role in this mechanism .
Comparaison Avec Des Composés Similaires
Clonazepam: Used for seizure disorders and panic disorders.
Diazepam: Commonly prescribed for anxiety, muscle spasms, and seizures.
Lorazepam: Often used for anxiety disorders and as a premedication for anesthesia.
Propriétés
Formule moléculaire |
C16H11ClK2N2O4 |
|---|---|
Poids moléculaire |
408.92 g/mol |
Nom IUPAC |
dipotassium;7-chloro-2-hydroxy-2-oxido-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H12ClN2O4.2K/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(15(20)21)16(22,23)19-12;;/h1-8,14,19,22H,(H,20,21);;/q-1;2*+1/p-1 |
Clé InChI |
UDKOZNXRMDPDLY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(C(NC3=C2C=C(C=C3)Cl)(O)[O-])C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















